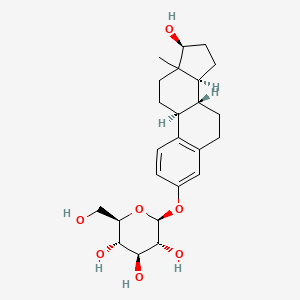

Estradiol glucoside

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H34O7 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(8R,9S,14S,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C24H34O7/c1-24-9-8-15-14-5-3-13(30-23-22(29)21(28)20(27)18(11-25)31-23)10-12(14)2-4-16(15)17(24)6-7-19(24)26/h3,5,10,15-23,25-29H,2,4,6-9,11H2,1H3/t15-,16-,17+,18-,19+,20-,21+,22-,23-,24?/m1/s1 |

InChI Key |

NBTNMFAIKGGNJL-RIVJZZEKSA-N |

Isomeric SMILES |

CC12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Biosynthesis, Metabolism, and Enzymatic Conjugation Pathways of Estradiol Glucoside

Endogenous Formation of Estradiol (B170435) Glucoside

The endogenous formation of estradiol glucoside involves the enzymatic transfer of a glucose molecule to estradiol. This process is distinct from glucuronidation, which involves the addition of glucuronic acid.

While Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGTs) are primarily known for catalyzing the conjugation of glucuronic acid to various substrates, including estradiol, the formation of estradiol glucosides involves a different class of enzymes: glucosyltransferases. These enzymes utilize UDP-glucose as the sugar donor to attach glucose to the steroid molecule. Research has demonstrated that mammalian liver microsomes possess the enzymatic machinery to synthesize steroid glucosides from UDP-glucose nih.govpsu.edu. Specifically, glucosyltransferases have been identified that can transfer glucose to the hydroxyl groups of estradiol. It is important to note that UGTs are not directly involved in the formation of glucosides; their role is specific to glucuronidation.

The conjugation of glucose to estradiol typically occurs at the hydroxyl groups of the steroid nucleus. The most frequently reported site for glucosylation is the phenolic hydroxyl group at the 3-position, forming estradiol-3-O-glucoside nih.govpsu.edunih.gov. This linkage is a beta-glycosidic bond. Additionally, conjugation at the 17-position has also been observed, resulting in compounds such as estradiol-17-alpha-D-glucoside nih.gov. The specificity of these reactions is determined by the particular glucosyltransferase enzymes present.

The formation of estradiol glucosides is not confined to a single organ. In mammals, the liver is a significant site for steroid glucosylation, with liver microsomes actively participating in this process nih.govpsu.edu. The kidney has also been identified as an organ capable of forming estradiol glucosides and galactosides nih.gov. Beyond mammalian systems, studies have shown that cultured silkworm pupal ovaries can metabolize estradiol into conjugates, including estradiol-3-beta-D-glucoside nih.gov.

Deconjugation and Reactivation Mechanisms of this compound

Estradiol glucosides can be hydrolyzed to release free estradiol, a process mediated by specific glycosidases.

It is crucial to distinguish between estradiol glucosides and estradiol glucuronides. Gut microbial β-glucuronidases (gmGUS) are well-established enzymes that specifically hydrolyze estradiol glucuronides , releasing active, unconjugated estradiol nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govnih.govnih.govwikipedia.orgwikipedia.org. This process is a key component of the "estrobolome" and plays a role in the enterohepatic circulation of estrogens, potentially influencing systemic estrogen bioavailability and contributing to hormone-related conditions. However, gmGUS does not act on estradiol glucosides.

The deconjugation of estradiol glucosides is primarily mediated by β-glucosidases . These enzymes cleave the β-glycosidic bond linking glucose to estradiol, thereby liberating the free steroid tandfonline.comfrontiersin.org. Studies have indicated the presence of β-glucosidase activity in various tissues, including rabbit liver nuclei nih.govnrcresearchpress.com and other rabbit tissues bac-lac.gc.ca. For instance, rabbit liver nuclei have demonstrated the ability to metabolize estradiol-3-glucoside (B1205879), converting it to free estradiol, suggesting an associated β-glucosidase activity nih.govnrcresearchpress.com. This hydrolysis allows for the local regulation of estrogenic activity by releasing the active aglycone.

Data Table: this compound Metabolism

| Process | Conjugate Type | Key Enzymes Involved | Primary Site(s) of Action | Outcome | References |

| Formation (Glucosylation) | This compound | Glucosyltransferases (using UDP-glucose) | Liver, Kidney | Formation of estradiol-3-O-glucoside, estradiol-17-alpha-D-glucoside | nih.govpsu.edunih.govnih.gov |

| Deconjugation (Hydrolysis) | This compound | β-Glucosidases | Liver, Nuclei, Tissues | Release of free estradiol | nih.govtandfonline.comfrontiersin.orgnrcresearchpress.combac-lac.gc.ca |

| Deconjugation (Hydrolysis) | Estradiol Glucuronide | Gut Microbial β-Glucuronidase (gmGUS) | Gastrointestinal Tract | Release of free estradiol (Estrogen reactivation) | nih.govresearchgate.netfrontiersin.orgresearchgate.netnih.govnih.govnih.govwikipedia.orgwikipedia.org |

Note: While UGTs are involved in estrogen metabolism, they are specific to glucuronidation, not glucosylation. gmGUS acts on glucuronides, not glucosides.

Influence on Enterohepatic Recirculation of Estrogens

The enterohepatic circulation is a critical pathway that can significantly modulate the levels of circulating estrogens. Following hepatic metabolism, estrogens, including estradiol, are often conjugated with glucuronic acid or sulfate (B86663) groups to form water-soluble metabolites. These conjugated estrogens are then excreted in bile into the intestinal lumen tandfonline.comnih.govresearchgate.netwikipedia.org. Once in the intestine, gut bacteria, particularly those possessing β-glucuronidase activity, can cleave the glucuronide conjugates, liberating the unconjugated, biologically active estrogens tandfonline.comnih.govresearchgate.net. These liberated estrogens are subsequently reabsorbed across the intestinal mucosa and returned to the liver via the portal circulation, a process known as enterohepatic recycling tandfonline.comnih.govresearchgate.netnih.gov.

While much research has focused on glucuronide and sulfate conjugates, this compound, as a glycosidic conjugate, may also be subject to similar processes if the appropriate enzymes are present in the gastrointestinal tract. Studies have indicated that gut bacteria possess β-glucosidase activity, capable of cleaving glucose moieties from various substrates nih.govresearchgate.net. Although specific data on the deconjugation of this compound by human gut microbes is less extensive than for glucuronides, the presence of such enzymes suggests a potential for this compound to be hydrolyzed, releasing active estradiol that can then re-enter the enterohepatic circulation. Research in animal models has shown that 17β-estradiol 3-glucoside can be taken up by liver nuclei and is associated with β-glucosidase activity, indicating it can serve as a substrate for deconjugation nrcresearchpress.com. The proportion of conjugated estrogens excreted in bile and subsequently available for deconjugation and reabsorption highlights the significance of this pathway. For instance, studies in women have shown that approximately 65% of injected estradiol (E2) and 48% of estrone (B1671321) (E1) are recovered in bile, with about 10% to 15% of these estrogens found in conjugated form in feces, suggesting a substantial pool for reabsorption tandfonline.comnih.govnih.gov.

Interplay of this compound with Broader Estrogen Metabolic Pathways

This compound is integrated into the broader metabolic network of estrogens, which primarily involves hepatic transformation and subsequent elimination or recycling. The liver is the principal site for estrogen metabolism, where Phase I reactions (e.g., hydroxylation) and Phase II reactions (conjugation) occur wikipedia.orgwikipedia.orgdrugbank.compharmgkb.org. Conjugation, particularly glucuronidation and sulfation, converts estradiol into less active, more water-soluble forms to facilitate excretion wikipedia.orgwikipedia.orgpharmgkb.orguomus.edu.iq. This compound represents another form of conjugation, where a glucose molecule is attached, typically at the 3-hydroxyl position of estradiol nrcresearchpress.compsu.edu.

Relationship to Sulfate and Glucuronide Conjugation of Estrogens

This compound shares functional similarities with estradiol sulfate and glucuronide conjugates, primarily as products of hepatic conjugation that are generally considered less biologically active than unconjugated estradiol wikipedia.orgbac-lac.gc.ca. The liver extensively conjugates estradiol via glucuronidation and sulfation, pathways that are essential for its inactivation and excretion through bile and urine wikipedia.orgwikipedia.orgdrugbank.compharmgkb.orguomus.edu.iq.

Crucially, the gut microbiome's enzymatic machinery can reverse these conjugations. Bacterial β-glucuronidases are well-established in cleaving glucuronide conjugates, thereby reactivating estrogens tandfonline.comnih.govresearchgate.net. While research on the deconjugation of this compound by specific gut enzymes is less prevalent, the presence of β-glucosidases in the gut microbiome suggests that this compound could also be a substrate for hydrolysis nih.govresearchgate.net. Studies have demonstrated that 17β-estradiol 3-glucoside exhibits differential uptake by liver nuclei compared to other conjugates, with a notable association with β-glucosidase activity nrcresearchpress.com. This implies that, analogous to glucuronides and sulfates, glucosides are susceptible to enzymatic cleavage, potentially influencing estrogen bioavailability.

Table 1: Comparative Uptake of Estradiol Conjugates by Rabbit Liver Nuclei

| Compound | Uptake (fmol/mg protein) |

| 17β-Estradiol | 64 |

| 17β-Estradiol 3-glucoside | 10 |

| 17β-Estradiol 3-glucuronide | 6.5 |

Data from Search Result nrcresearchpress.com. These values represent uptake by isolated rabbit liver nuclei and may not directly reflect in vivo systemic bioavailability.

Impact on Systemic and Local Estrogen Bioavailability and Turnover

The metabolic clearance rates and half-lives of estrogen conjugates, such as estrone sulfate, are typically longer than those of free estradiol or estrone wikipedia.org. While specific pharmacokinetic data for this compound in humans is limited, its nature as a conjugate suggests it may possess a distinct pharmacokinetic profile. The differential uptake rates observed in liver nuclei studies, where this compound showed lower uptake than free estradiol but higher than estradiol glucuronide nrcresearchpress.com, suggest that conjugates may interact differently with cellular uptake mechanisms and local metabolic processing. This could, in turn, affect local bioavailability within tissues. Ultimately, the systemic bioavailability and turnover of estradiol are influenced by the efficiency of deconjugation by gut enzymes, subsequent absorption, and any systemic metabolism of the conjugate itself.

Table 2: Estrogen Excretion in Bile and Feces (Representative Values)

| Estrogen | Recovered in Bile (%) | Excreted in Feces as Conjugates (%) |

| E2 | ~65 | ~10-15 |

| E1 | ~48 | ~10-15 |

| E3 | ~23 | ~10-15 |

Data based on studies of radiolabeled estrogens in women tandfonline.comnih.govnih.gov. These figures illustrate the general extent of conjugation and biliary excretion of major estrogens, providing context for the potential pool available for enterohepatic recirculation. Specific data for this compound is not separately detailed in these findings.

Compound List:

Estradiol

this compound

Estradiol sulfate

Estradiol glucuronide

Estrone

Estrone sulfate

Estrone glucuronide

Estriol sulfate

Estriol glucuronide

17β-estradiol

17β-estradiol 3-glucoside

17β-estradiol 3-glucuronide

Estrone-3-glucuronide

Estradiol-17-glucuronide

Biological Roles and Mechanisms of Action of Estradiol Glucoside in Model Systems

Cellular and Molecular Effects in In Vitro and Non-Human In Vivo Models

Impact on Gene Expression and Transcriptional Activity in Model Systems

Direct research detailing the specific impact of estradiol (B170435) glucoside on gene expression and transcriptional activity in model systems is limited in the reviewed literature. As a glucoside conjugate, estradiol glucoside's interaction with estrogen receptors (ERs) and subsequent downstream transcriptional modulation may differ from that of unconjugated estradiol. Studies on other estrogenic compounds, such as isoflavone (B191592) glucosides, have indicated that these conjugates may exhibit reduced estrogen receptor-dependent transcriptional expression compared to their aglycone forms plos.orgnih.gov. Similarly, glycosides from Cistanche deserticola have shown estrogenic activity by upregulating ERα and ERβ mRNA and protein phcog.com. However, these findings pertain to different glucoside compounds, and specific studies directly investigating the gene expression profiles regulated by this compound in model systems are not extensively documented.

Due to the lack of specific quantitative data on gene expression changes induced by this compound in the reviewed literature, a data table for this section cannot be generated.

Effects on Cellular Proliferation and Differentiation in Relevant Cell Lines and Tissues

The precise effects of this compound on cellular proliferation and differentiation in relevant cell lines and tissues have not been comprehensively detailed in the available research. While unconjugated estradiol is known to influence these cellular processes in various contexts—for instance, promoting proliferation in hormone-sensitive breast cancer cells like MCF-7 researchgate.netiiarjournals.org, repressing myogenic differentiation nih.gov, and affecting vascular smooth muscle cell phenotype aging-us.com—direct evidence for this compound's specific actions is scarce. As a conjugate, this compound may possess modulated activity compared to estradiol, potentially influencing its efficacy in cellular proliferation and differentiation pathways. Research into its potential applications in hormone replacement therapy and conditions related to estrogen imbalance suggests a role in modulating cellular functions, though the specific mechanisms remain to be fully elucidated ontosight.ai.

As specific quantitative data on the effects of this compound on cellular proliferation and differentiation are not available in the reviewed literature, a data table for this section cannot be generated.

Roles in Specific Biological Contexts

Neuroprotection: Extensive research has established the neuroprotective roles of 17β-estradiol in various animal models and cellular systems, where it can mitigate neuronal damage through mechanisms involving gene expression modulation and antioxidant effects oup.comoup.comnih.govcsic.esfrontiersin.org. However, studies specifically investigating the neuroprotective capacity of this compound have not been identified in the reviewed literature.

Skin Barrier Function: Estradiol plays a significant role in maintaining skin health, contributing to epidermal integrity, hydration, and barrier function nih.govgremjournal.comnih.govbalance-menopause.com. While estradiol itself can improve stratum corneum hydration and barrier function gremjournal.com, and research has explored the effects of other glucosides, such as phytosterol glucosides, on skin barrier function and ceramide synthesis by mimicking estrogenic activity plos.org, direct studies focusing on this compound's specific contribution to skin barrier function or its influence on ceramide synthesis are limited. General biological contexts in which this compound is of interest include its potential applications in hormone replacement therapy and in managing conditions associated with estrogen imbalance ontosight.ai.

Chemical Synthesis and Structural Elucidation Approaches for Estradiol Glucoside

Laboratory Synthesis Methodologies

The creation of estradiol (B170435) glucoside in a laboratory setting can be achieved through two primary routes: chemical conjugation and enzymatic synthesis. Each approach offers distinct advantages and challenges.

Chemical methods for forming the glycosidic bond between estradiol and glucose often involve multi-step processes with protection and deprotection of reactive functional groups. The Koenigs-Knorr reaction is a classic and widely used method for glycoside synthesis. wikipedia.orgmdpi.com

The general steps for a Koenigs-Knorr synthesis of estradiol glucoside are as follows:

Protection of the Glucose Moiety: The hydroxyl groups of glucose, except for the anomeric carbon, are protected, often by acetylation, to prevent unwanted side reactions. The anomeric hydroxyl group is then replaced with a halogen, typically bromine, to create a reactive glycosyl halide (e.g., acetobromoglucose).

Reaction with Estradiol: The protected glycosyl halide is reacted with estradiol in the presence of a promoter, such as a heavy metal salt like silver carbonate or cadmium carbonate. wikipedia.orgresearchgate.net The promoter assists in the removal of the halide and facilitates the nucleophilic attack by one of the hydroxyl groups of estradiol on the anomeric carbon of the glucose derivative.

Stereochemical Control: The stereochemistry of the newly formed glycosidic bond is influenced by the protecting groups on the glucose moiety. The presence of a participating group at the C-2 position of the glucose, such as an acetyl group, typically leads to the formation of a 1,2-trans glycosidic linkage through anchimeric assistance. wikipedia.org

Deprotection: Following the glycosylation reaction, the protecting groups on the glucose residue are removed, typically through hydrolysis, to yield the final this compound.

The reactivity of the different hydroxyl groups on the estradiol molecule can influence the position of glucosidation. The phenolic hydroxyl at C-3 and the secondary alcohol at C-17 are the primary sites for conjugation. Reaction conditions can be optimized to favor the formation of either estradiol-3-glucoside (B1205879) or estradiol-17-glucoside.

Enzymatic synthesis offers a highly specific and stereoselective alternative to chemical methods for producing this compound. This approach utilizes enzymes known as glycosyltransferases, which catalyze the transfer of a sugar moiety from an activated sugar donor to an acceptor molecule.

In the context of this compound synthesis, UDP-glucuronosyltransferases (UGTs) are of particular interest. nih.govnih.gov While these enzymes primarily catalyze glucuronidation, their substrate specificity can sometimes be exploited for glucosidation, or analogous glucosyltransferases can be used. The in vitro enzymatic synthesis typically involves the following components:

Enzyme Source: A purified or recombinant UGT enzyme, such as UGT1A1, or a cell lysate containing the enzyme is used. nih.goveurofinsdiscovery.comresearchgate.netresearchgate.net

Estradiol: The acceptor substrate.

Activated Sugar Donor: Uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose) serves as the donor of the glucose moiety.

Buffer System: The reaction is carried out in a suitable buffer at an optimal pH and temperature to ensure enzyme activity and stability. eurofinsdiscovery.com

The reaction mixture is incubated for a specific period, after which the this compound product is isolated and purified. This method's high specificity often eliminates the need for complex protection and deprotection steps that are characteristic of chemical synthesis.

Advanced Analytical Characterization and Structural Confirmation

Once synthesized, the identity, purity, and structure of this compound must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the unambiguous structural elucidation of this compound.

¹H NMR: Proton NMR provides information about the chemical environment of each proton in the molecule. Key diagnostic signals include those of the anomeric proton of the glucose unit, the aromatic protons of the estradiol A-ring, and the methyl protons at C-18. The coupling constant of the anomeric proton helps to determine the stereochemistry (α or β) of the glycosidic linkage. researchgate.nethmdb.cahmdb.canih.gov

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. The chemical shift of the anomeric carbon is indicative of the glycosidic bond formation and its configuration. Shifts in the signals of the estradiol carbons, particularly C-3 or C-17, confirm the site of glucosidation. researchgate.neturegina.ca

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be expected to show:

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the multiple hydroxyl groups on the glucose and estradiol moieties. eajournals.orgresearchgate.netresearchgate.net

Absorption bands in the 2850-3000 cm⁻¹ region due to C-H stretching of the steroid nucleus and the glucose ring. researchgate.net

Characteristic C-O stretching vibrations for the ether linkage of the glycosidic bond and the alcohol groups, typically in the 1000-1200 cm⁻¹ region. eajournals.orgresearchgate.net

Aromatic C=C stretching bands from the A-ring of estradiol around 1500-1600 cm⁻¹.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. nih.gov

Molecular Ion Peak: Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to determine the accurate mass of the molecule, confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and fragmented by collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For this compound, a characteristic fragmentation would be the cleavage of the glycosidic bond, resulting in a neutral loss of the glucose unit (162 Da) and an ion corresponding to the estradiol aglycone (m/z 271 or 272, depending on ionization). nih.govfarmaciajournal.comresearchgate.net The fragmentation patterns can also help differentiate between isomers, such as estradiol-3-glucoside and estradiol-17-glucoside, as the different locations of the glycosidic bond can influence the fragmentation pathways. nih.gov

| Technique | Information Obtained | Typical Observations for this compound |

|---|---|---|

| ESI-MS | Molecular Weight | [M-H]⁻ ion at m/z 433 or [M+H]⁺ at m/z 435 |

| MS/MS (CID) | Structural Fragmentation | Neutral loss of 162 Da (glucose); Fragment ion for estradiol aglycone (m/z 271/272) |

Chromatographic techniques are essential for assessing the purity of the synthesized this compound and for separating different isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for purity assessment and isomer separation. nih.govnih.govresearchgate.netresearchgate.net

Reversed-Phase HPLC: This is the most common mode, often using a C18 or phenyl-hexyl stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Gradient elution is typically employed to achieve good separation of the relatively polar this compound from the less polar estradiol starting material and other non-polar impurities. Different stationary phases and mobile phase compositions can be used to resolve the estradiol-3-glucoside and estradiol-17-glucoside isomers. nih.govresearchgate.net

Detection: Detection is commonly achieved using a UV detector, as the phenolic A-ring of estradiol provides chromophoric properties.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry provides a highly sensitive and selective method for the analysis of this compound. researchgate.net This technique is particularly powerful for identifying and quantifying isomers in complex mixtures, as it combines the separation power of HPLC with the specific detection capabilities of MS/MS. nih.govfarmaciajournal.com

| Technique | Stationary Phase Example | Mobile Phase Example | Application |

|---|---|---|---|

| Reversed-Phase HPLC | C18 or Phenyl-Hexyl | Water/Acetonitrile or Water/Methanol gradient | Purity assessment, Isomer separation |

| LC-MS/MS | C18 | Aqueous formic acid and acetonitrile | Trace analysis, Isomer identification and quantification |

Advanced Analytical Methodologies for Estradiol Glucoside Research

High-Resolution Chromatographic Separations

Chromatographic techniques are foundational for separating estradiol (B170435) glucoside from complex mixtures, allowing for subsequent detection and analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors (UV, Fluorescence, Electrochemical)

High-Performance Liquid Chromatography (HPLC) is a widely established technique for the separation of steroid compounds, including their conjugated forms mdpi.compnu.ac.irnih.govresearchgate.net. Its versatility allows for coupling with various detectors, each offering different detection principles and sensitivities.

UV Detection: Ultraviolet (UV) detection is a common method for analyzing compounds with chromophores, such as the aromatic ring system present in estradiol. While effective for many phytoestrogens and other steroid derivatives, its sensitivity for estradiol glucoside might be limited compared to other methods, especially at trace levels mdpi.comresearchgate.net.

Fluorescence Detection: Fluorescence detection offers enhanced sensitivity and selectivity for analytes that possess native fluorescence or can be derivatized to become fluorescent. While not all steroid glucoside structures inherently fluoresce strongly, this detection mode can be advantageous when coupled with appropriate derivatization strategies or for specific classes of related compounds mdpi.com.

Electrochemical Detection: Electrochemical detection (ECD) is highly sensitive and selective for electroactive compounds. Steroids, including estradiol, can be detected electrochemically, making it a valuable tool for their analysis in various matrices mdpi.compnu.ac.irnih.gov.

HPLC, in general, is considered a standard analytical method for the determination of phytoestrogens and related compounds, offering good separation capabilities nih.govresearchgate.netuab.edu.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement over traditional HPLC, utilizing smaller particle size columns and higher operating pressures to achieve significantly improved resolution, sensitivity, and speed mdpi.comwaters.comwaters.com. This enhanced separation power is critical for resolving closely related steroid conjugates and minimizing matrix interferences. UPLC has been successfully applied to the analysis of estradiol and other steroid hormones, enabling faster analyses and improved detection limits waters.comwaters.com. The higher resolution provided by UPLC is particularly beneficial for complex samples where analytes may co-elute with other components.

Gas Chromatography (GC) for Volatile Metabolites and Derivatized Analytes

Gas Chromatography (GC) is primarily used for the analysis of volatile and thermally stable compounds. Steroid glucuronides, like this compound, are generally not volatile enough for direct GC analysis. Therefore, derivatization is typically required to convert them into more volatile and thermally stable derivatives researchgate.netnih.goveiu.eduresearchgate.net.

Derivatization: Common derivatization techniques involve silylation, where hydroxyl groups are reacted with silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in the presence of trimethylchlorosilane (TMCS) as a catalyst. This process replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, significantly increasing volatility and improving chromatographic behavior nih.goveiu.eduresearchgate.nettaylorandfrancis.com. BSTFA is widely used for the derivatization of steroids for GC analysis eiu.eduresearchgate.nettaylorandfrancis.com.

GC-MS: Coupling GC with Mass Spectrometry (GC-MS) provides both separation and sensitive detection, allowing for the identification and quantification of derivatized this compound and its potential metabolites mdpi.compnu.ac.irresearchgate.netnih.govresearchgate.net.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for the precise identification and quantification of this compound due to its high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Identification and Quantification

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and, more powerfully, tandem Mass Spectrometry (LC-MS/MS), are the gold standards for analyzing steroid hormones and their conjugates in complex matrices mdpi.compnu.ac.irwaters.comfrontiersin.orgnih.govnih.govnih.govchromatographyonline.comfarmaciajournal.comresearchgate.netnih.govoup.comnih.gov.

Identification: LC-MS/MS allows for the definitive identification of this compound by providing detailed structural information through fragmentation patterns (MS/MS) of precursor ions. This is crucial for distinguishing it from structurally similar compounds frontiersin.orgnih.govnih.gov.

Quantification: The high sensitivity and selectivity of LC-MS/MS enable the accurate quantification of this compound even at very low concentrations (picomolar or femtomolar levels) in biological fluids like serum or plasma, as well as in environmental samples nih.govchromatographyonline.comfarmaciajournal.comoup.comnih.gov. Methods often employ Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification, offering exceptional specificity farmaciajournal.comnih.govsigmaaldrich.comthermofisher.com.

LC-MS/MS methods have been developed and validated for estradiol and related steroid hormones, demonstrating excellent linearity, accuracy, and precision, often without the need for derivatization when using appropriate LC conditions and ionization techniques waters.comnih.govchromatographyonline.comoup.comnih.govsigmaaldrich.com.

Ionization Techniques: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) for Glucosides and Steroids

The interface between the liquid chromatograph and the mass spectrometer is critical for efficient ionization of the analyte. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most commonly employed techniques for steroid analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is highly effective for polar and thermally labile compounds, making it well-suited for steroid glucosides frontiersin.orgnih.govnih.govfarmaciajournal.comnih.govresearchgate.net. It can operate in both positive ([M+H]+, [M+Na]+, [M+NH4]+) and negative ([M-H]-, [M+formate]-) ion modes, depending on the analyte's properties and the desired fragmentation frontiersin.orgnih.govnih.govfarmaciajournal.comnih.gov. For estradiol and its conjugates, ESI in either positive or negative mode has proven effective for generating characteristic ions for MS/MS analysis frontiersin.orgnih.govnih.govfarmaciajournal.comnih.gov.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another versatile ionization technique, often used for less polar compounds or when ESI yields insufficient ionization. For steroid analysis, APCI can provide complementary fragmentation patterns and may offer advantages in certain scenarios, although ESI is frequently preferred for polar glucosides frontiersin.orgnih.govnih.gov.

The choice between ESI and APCI, and their respective modes (positive or negative), depends on the specific analyte's chemical structure and the desired analytical outcome, with the goal being to maximize sensitivity and obtain structure-specific fragment ions for reliable identification and quantification nih.govnih.govnih.govresearchgate.net.

Compound List

this compound

Estradiol (E2)

Estrone (B1671321) (E1)

Phytoestrogens

Steroid Glucosides (SG)

Anabolic steroid glucuronides

Phytoecdysteroid Glycosides

Glucuronides

Sulfates

Steroid hormones

Stable Isotope Dilution Mass Spectrometry for Absolute Quantification and Metabolic Flux Studies

Stable Isotope Dilution coupled with Liquid Chromatography-Selected Reaction Monitoring-Mass Spectrometry (SID-LC-SRM/MS) is recognized as the gold standard for the precise quantification of estrogens and their metabolites, including this compound, in biological matrices like serum and plasma chromatographyonline.commdpi.com. This technique offers superior specificity and accuracy compared to immunoassays, which can suffer from cross-reactivity and imprecision chromatographyonline.commdpi.com.

The sensitivity of SID-LC-SRM/MS can be significantly enhanced through derivatization techniques, such as forming pre-ionized N-methyl pyridinium-3-sulfonyl (NMPS) or Girard P (GP) derivatives, which improve ionization efficiency chromatographyonline.comanalchemres.orgresearchgate.net. Coupled with microflow or nanoflow liquid chromatography, these methods achieve ultra-high sensitivity, with lower limits of quantification (LLOQ) reported in the femtogram (fg) range on-column chromatographyonline.comanalchemres.orgresearchgate.net. For instance, LLOQs as low as 15.6 fg on-column have been reported for estrogen metabolites, enabling analysis of small sample volumes (0.1-0.5 mL) chromatographyonline.commdpi.com.

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is also instrumental in distinguishing this compound isomers. Differences in collision-induced dissociation (CID) patterns allow for the quantitative determination of regioisomers, providing insights into their formation and biological fate nih.govthermofisher.com.

Table 1: Representative Sensitivity and Sample Volume in SID-LC-MS/MS for Estrogen Metabolites

| Analyte Class | Method | Typical LLOQ (on-column) | Typical Sample Volume | Reference |

| Estradiol Metabolites | SID-LC-SRM/MS with derivatization | ~15.6 fg | 0.1-0.5 mL serum | chromatographyonline.commdpi.com |

| Estradiol Metabolites | SID-LC-SRM/MS with derivatization | ~0.312 fg | 0.1 mL serum | analchemres.org |

| Estradiol Metabolites | SID-LC-SRM/MS with derivatization | ~1 fg | 0.1 mL serum | researchgate.net |

| Estradiol Glucuronides | LC-MS/MS (negative ion mode) | Not specified | Not specified | nih.gov |

Immunoanalytical Techniques in Research

Immunoanalytical techniques, while historically significant, are increasingly complemented by mass spectrometry due to limitations in specificity and accuracy. However, they remain valuable for high-throughput screening and specific research applications.

Enzyme-Linked Immunosorbent Assays (ELISA) for Specific Detection of Conjugates

Time-Resolved Fluoroimmunoassays (TR-FIA) for Enhanced Sensitivity

Time-Resolved Fluoroimmunoassays (TR-FIA) utilize lanthanide chelates as fluorescent labels, offering longer fluorescence lifetimes for improved signal-to-noise ratios and reduced background interference compared to conventional fluorescence assays chromatographyonline.comfrontiersin.org. TR-FIAs can achieve high sensitivity, with reported estradiol sensitivities as low as <6 pg/well or 0.625 pg/mL chromatographyonline.com, and detection limits as low as 4 pg/mL after extraction. This technique can provide direct measurements without extensive sample extraction, simplifying the process and avoiding radioactive isotopes chromatographyonline.com. However, direct TR-FIAs can be susceptible to matrix effects from plasma components chromatographyonline.com.

Comprehensive Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is critical for the accurate analysis of this compound in complex biological matrices. Strategies must ensure efficient extraction, purification, and, when necessary, deconjugation.

Extraction and Purification Methodologies (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Several techniques are employed to isolate this compound from biological samples:

Liquid-Liquid Extraction (LLE): This method partitions analytes between immiscible liquid phases, commonly using organic solvents like methyl tert-butyl ether (MTBE), diethyl ether, or dichloromethane (B109758) to extract steroids from aqueous or serum samples chromatographyonline.com. LLE is effective for removing water-soluble matrix components but can be labor-intensive and use large volumes of organic solvents. Acidic conditions are often employed to protonate the glucuronic acid moiety, aiding extraction thermofisher.com.

Solid Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain analytes or remove interferences. Reversed-phase (e.g., C18) or ion-exchange sorbents are commonly used for estrogen conjugates austinpublishinggroup.comthermofisher.com. SPE offers advantages in selectivity, reduced solvent consumption, and automation potential thermofisher.com. For instance, Oasis HLB or C18 cartridges are frequently used nih.govaustinpublishinggroup.comthermofisher.com. Fractionation during SPE can further improve selectivity by eluting metabolites with different chemical properties separately.

Enzymatic Hydrolysis for Total Conjugate Analysis

Compound List:

17β-estradiol (E2)

17β-estradiol 17-glucuronide (E2-17 G)

17β-estradiol 3-glucuronide (E2-3 G)

17α-estradiol 17-O

17-α-estradiol 17-O

17-β estradiol 17-O

17-β estradiol 3-O

2-hydroxy-17-β estradiol 2-O

2-hydroxy-17-β estradiol 3-O

4-hydroxy-17-β estradiol-3-O

4-hydroxy-17-β estradiol-4-O

Estradiol precursors

Estrone (E1)

Estrone-3-glucuronide (E1-3-G)

Estrone-3-sulfate (E1-3-S)

Estradiol-3-glucuronide (E2-3-G)

Estradiol-17-glucuronide (E2-17-G)

Estradiol-3-sulfate-17-glucuronide (E2-3S-17G)

Estradiol-3-sulfate-17-sulfate (E2-3S-17S)

Estradiol 3-sulfate

Estradiol 17-sulfate

this compound (E2G)

Estradiol conjugates

Estriol (B74026) (E3)

Estriol 16-glucuronide (E3-16 G)

Ethinylestradiol (EE2)

Androsterone glucuronide (An-G)

Epitestosterone glucuronide (epiT-G)

Epitestosterone (epiT)

Etiocholanolone glucuronide (Etio-G)

Dehydroepiandrosterone glucuronide (DHEA-G)

Dehydroepiandrosterone (DHEA)

Dihydrotestosterone glucuronide (DHT-G)

Testosterone glucuronide (T-G)

Testosterone (T)

Pregnanediol glucuronide (PD-G)

Pregnanediol

Pregnenolone glucuronide (Preg-G)

Pregnenolone

17α-OH-progesterone

17α-OH-pregnenolone

Cortisone

Cortisol

11-deoxycortisol

11-deoxycorticosterone

11-dehydrocorticosterone (B106187)

Aldosterone

Corticosterone

16α-hydroxyestradiol (16α-OHE2)

16-epi-estradiol (16epiOHE2)

16-oxo-estradiol (16ketoOHE2)

17-epi-estradiol (17epiestradiol)

2,4-hydroxyestradiol (2,4-OHE2)

2-hydroxyestradiol-3-methyl ether (2OHE-3ME)

4-hydroxyestradiol-3-methyl ether (4-hydroxyestradiol-3-methyl ether)

2-methoxyestrone (B195170) (2-MeOE1)

4-methoxyestrone (B195173) (4-MeOE1)

2-methoxyestradiol (B1684026) (2-MeOE2)

4-methoxyestradiol (B23171) (4-MeOE2)

Estrogen metabolites (EM)

Danazol

Daidzein

Genistein

Isoflavones

Phytoestrogens

Raloxifene

Raloxifene glucuronide metabolites

Bilirubin

Zidovudine (AZT)

7-ethyl-10-hydroxy-camptothecin (SN-38)

Arachidonic acid (AA)

Arachidonic acid glucuronide (AA-G)

Future Directions and Emerging Research Areas

Q & A

Q. What are the most reliable methods for synthesizing estradiol glucoside, and how can reaction parameters be optimized?

this compound synthesis typically involves condensation reactions between estradiol and glucose derivatives. A methodological approach includes using acid-catalyzed esterification (e.g., hydrochloric acid in anhydrous alcohol) . Optimization can employ response surface methodologies like Box-Behnken design to model interactions between variables (e.g., reaction time, temperature, molar ratios) and maximize yield, as demonstrated in plant glucoside extraction studies .

Q. How can spectrophotometric techniques be validated for quantifying this compound in experimental samples?

Validation requires establishing calibration curves using purified this compound standards, determining limits of detection/quantification (LOD/LOQ), and assessing precision via inter-day/intra-day replicates. The Trinder assay, adapted for glucose detection in natural products, can be modified by coupling with enzymatic hydrolysis to release glucose from the glucoside moiety, followed by chromogenic reaction measurement at 500–540 nm . Cross-validation with HPLC or LC-MS is recommended to confirm specificity .

Q. What structural characterization tools are critical for confirming this compound’s chemical identity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) is essential for resolving the glycosidic linkage position (e.g., C3 vs. C17β attachment). Mass spectrometry (ESI-MS/MS) provides molecular weight and fragmentation patterns. Structural data files (SDF/MOL) from cheminformatics databases can benchmark spectral profiles, as seen in sinapaldehyde glucoside studies .

Advanced Research Questions

Q. How do in vitro estrogenicity assays for this compound address potential false positives or non-specific binding?

Estrogenicity assays (e.g., MCF-7 cell proliferation or luciferase reporter gene assays) must include rigorous controls:

- Co-treatment with estrogen receptor antagonists (e.g., ICI 182,780) to confirm receptor specificity.

- Parallel testing of non-glucoside estradiol to isolate the glucoside’s contribution .

- Use of reference agonists/antagonists (e.g., 17β-estradiol, bisphenol-A) to validate assay sensitivity .

Q. What statistical approaches mitigate spurious correlations when analyzing this compound’s metabolic effects in multivariate datasets?

Partial least squares (PLS) or artificial neural networks (ANN) require pre-processing to exclude confounding variables (e.g., matrix effects in biofluids). Implement permutation tests to identify false correlations and validate models with independent cohorts. Glucose studies highlight the necessity of these safeguards .

Q. How can conflicting data on this compound’s bioavailability in vivo vs. in vitro models be reconciled?

Discrepancies may arise from differences in glucuronidation rates, membrane transporter expression (e.g., OATP1B1), or hydrolysis by β-glucosidases. Methodological solutions include:

- Using deuterated this compound as a tracer in pharmacokinetic studies.

- Comparing tissue-specific metabolism in organ-on-chip models vs. static cell cultures.

- Incorporating genetic knockout models (e.g., β-glucosidase-deficient mice) to isolate enzymatic contributions .

Q. What in silico strategies predict this compound’s interaction with non-estrogen receptors (e.g., androgen or glucocorticoid receptors)?

Molecular docking simulations using crystal structures of target receptors (e.g., PDB IDs: 3ERT for estrogen receptor, 2AM9 for glucocorticoid receptor) can identify potential off-target binding. Validate predictions with competitive binding assays and transcriptomic profiling (RNA-seq) of receptor-silenced cell lines .

Data Analysis and Contradiction Management

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

- Standardize synthesis protocols (e.g., HPLC purity >98%).

- Include internal reference samples in each assay batch.

- Apply mixed-effects statistical models to account for batch variability, as used in cassava cyanogenic glucoside studies .

Q. What criteria distinguish genuine synergistic effects of this compound with other hormones from experimental artifacts?

Synergy must meet the Bliss independence or Chou-Talalay criteria. For example, co-treatment with estradiol and its glucoside should show dose-response shifts exceeding additive effects. Control experiments with inactive glucosides (e.g., methyl glucoside) can rule out non-specific interactions .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

- Publish raw data (e.g., NMR spectra, dose-response curves) in open repositories.

- Detail experimental conditions (e.g., cell passage number, serum batch).

- Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles, as outlined in clinical glucose study guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.